8-Chloro-4-hydroxy-2-naphthoic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- is a chemical compound with the molecular formula C11H7ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and a chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- typically involves the chlorination of 2-Naphthalenecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like sodium hydroxide or hydrogen peroxide. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 8-chloro-4-keto-.
Reduction: Formation of 2-Naphthalenemethanol, 8-chloro-4-hydroxy-.
Substitution: Formation of 2-Naphthalenecarboxylic acid, 8-amino-4-hydroxy- or 2-Naphthalenecarboxylic acid, 8-thio-4-hydroxy-.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chlorine and hydroxyl groups, making it less reactive.
8-Chloro-2-naphthol: Contains a chlorine and hydroxyl group but lacks the carboxylic acid group.
4-Hydroxy-2-naphthoic acid: Contains a hydroxyl and carboxylic acid group but lacks the chlorine atom.
Uniqueness
2-Naphthalenecarboxylic acid, 8-chloro-4-hydroxy- is unique due to the presence of all three functional groups (chlorine, hydroxyl, and carboxylic acid) on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
8-chloro-4-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-5,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMOFEYRLDDCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)C(=O)O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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